molecular formula C24H27N5O5S B2590197 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 902432-76-2

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2590197
CAS No.: 902432-76-2
M. Wt: 497.57
InChI Key: GUMOEPZOGWGWDV-UHFFFAOYSA-N
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Description

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfanyl group, and a dimethoxyphenyl ethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazoloquinazoline derivatives . This method involves the use of mild acidic conditions to direct the regioselectivity of the reaction, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide stands out due to its unique combination of a triazoloquinazoline core and a sulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S/c1-14-26-23-16-11-20(33-4)21(34-5)12-17(16)27-24(29(23)28-14)35-13-22(30)25-9-8-15-6-7-18(31-2)19(10-15)32-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMOEPZOGWGWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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